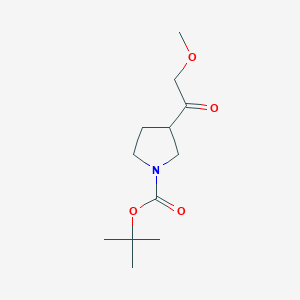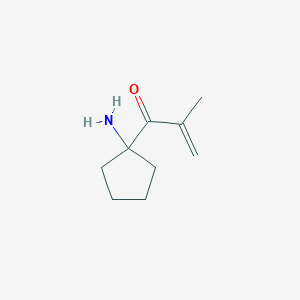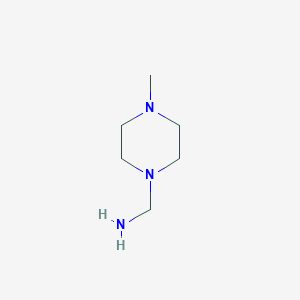
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyhexylsulfanyl side chain, and a carboxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method involves the use of hexamethylenetetramine as a reagent in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyhexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyhexylsulfanyl group can yield sulfoxides or sulfones, while reduction of the amino group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein folding.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyhexylsulfanyl side chain can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-3-(1-hydroxyhexyl)propanoic acid: Lacks the sulfanyl group, which may affect its reactivity and interactions.
(2R)-2-amino-3-(1-hydroxybutylsulfanyl)propanoic acid: Has a shorter hydroxyalkyl chain, which may influence its solubility and biological activity.
Uniqueness
The presence of the hydroxyhexylsulfanyl side chain in (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid makes it unique compared to other amino acid derivatives. This structural feature can enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
205173-20-2 |
|---|---|
Molekularformel |
C9H19NO3S |
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H19NO3S/c1-2-3-7(4-5-11)14-6-8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13)/t7?,8-/m0/s1 |
InChI-Schlüssel |
GTJBXOQYHBJVCS-MQWKRIRWSA-N |
Isomerische SMILES |
CCCC(CCO)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCC(CCO)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)

![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)


![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)





